4-Amino-2-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

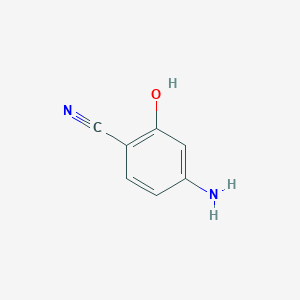

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNEHKRXXALJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-hydroxybenzonitrile: Properties, Structure, and Synthetic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxybenzonitrile is a multifaceted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique trifecta of functionalities imparts a rich and versatile chemical reactivity, positioning it as a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its chemical properties, structural characteristics, and synthetic pathways. Drawing upon a combination of available experimental data, theoretical predictions, and expert analysis of analogous structures, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively harness the potential of this versatile molecule.

Introduction: The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of complex organic molecules. The nitrile group, with its unique electronic properties and diverse reactivity, can act as a key pharmacophore, a precursor to other functional groups, or a strategic directing group in aromatic substitutions. The presence of additional functionalities, such as amino and hydroxyl groups, as seen in this compound, exponentially increases the synthetic possibilities and potential for biological interaction.

This guide will delve into the specific attributes of this compound, offering a detailed exploration of its physicochemical properties, a nuanced discussion of its structural features including potential tautomerism, and a practical overview of its synthesis and reactivity.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. Due to the limited availability of extensive experimental data for this compound, the following table presents a combination of reported experimental values and computed properties from reliable sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | PubChem CID: 12468682[1][2] |

| Molecular Weight | 134.14 g/mol | PubChem CID: 12468682[1][2] |

| Melting Point | 158-160 °C | Sigma-Aldrich[3] |

| Boiling Point | 376.2 °C at 760 mmHg | Sigma-Aldrich[3] |

| Appearance | Off-white to yellow powder (predicted) | General knowledge of similar compounds |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | Inferred from the properties of 4-aminobenzonitrile and 2-hydroxybenzonitrile[4] |

| pKa | Not experimentally determined. Predicted to have both an acidic (phenolic OH) and a basic (amino group) pKa. | Theoretical prediction |

| LogP (computed) | 1.2 | PubChem CID: 12468682[1][2] |

Molecular Structure and Spectroscopic Characterization

The arrangement of the amino, hydroxyl, and nitrile groups on the benzene ring dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Structural Formula and Isomerism

The IUPAC name for this compound is this compound. The numbering of the benzene ring places the nitrile group at position 1, the hydroxyl group at position 2, and the amino group at position 4.

Caption: Potential tautomeric equilibrium in this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from analogous compounds such as 4-aminobenzonitrile and 4-hydroxybenzonitrile.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-7.5 ppm). The proton ortho to the hydroxyl group, the proton between the amino and nitrile groups, and the proton ortho to the amino group will each exhibit unique chemical shifts and coupling patterns.

-

Amino Protons: A broad singlet (or two singlets) corresponding to the -NH₂ group, the chemical shift of which will be solvent-dependent.

-

Hydroxyl Proton: A broad singlet for the -OH group, also with a solvent-dependent chemical shift.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group.

-

Nitrile Carbon: A characteristic signal for the -C≡N carbon, typically in the range of 115-125 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

N-H Stretch: Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C≡N Stretch: A sharp, medium-intensity absorption around 2220-2230 cm⁻¹.

-

C=C Aromatic Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): An expected molecular ion peak at m/z = 134.0480 for the exact mass.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction or modification of the functional groups on a pre-existing benzene ring.

Proposed Synthetic Pathway

A plausible and commonly employed strategy for the synthesis of substituted aminobenzonitriles involves the reduction of a corresponding nitro compound. This approach offers good regiochemical control.

Caption: A proposed synthetic route to this compound.

Step-by-Step Methodology (Illustrative Protocol):

-

Oximation of 2-Hydroxy-4-nitrobenzaldehyde:

-

Dissolve 2-hydroxy-4-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the resulting 2-hydroxy-4-nitrobenzaldoxime by precipitation or extraction.

-

-

Dehydration to form the Nitrile:

-

Treat the 2-hydroxy-4-nitrobenzaldoxime with a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation.

-

Heat the reaction mixture to drive the dehydration process.

-

After completion, quench the reaction and isolate the crude 2-hydroxy-4-nitrobenzonitrile.

-

-

Reduction of the Nitro Group:

-

Dissolve the 2-hydroxy-4-nitrobenzonitrile in an appropriate solvent (e.g., ethanol, ethyl acetate, or acidic medium).

-

Perform the reduction of the nitro group to an amino group. Common methods include:

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using a metal in acid, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

Upon completion of the reduction, work up the reaction mixture to isolate and purify the final product, this compound.

-

Reactivity Profile

The chemical behavior of this compound is a composite of the reactivities of its three functional groups, which also mutually influence each other.

-

Amino Group (-NH₂): This is a nucleophilic center and an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can undergo reactions such as acylation, alkylation, and diazotization. The presence of the electron-withdrawing nitrile group deactivates the ring to some extent compared to aniline.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is also an activating, ortho-, para-directing group. Its position ortho to the nitrile group can lead to intramolecular hydrogen bonding, influencing its acidity and reactivity.

-

Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Applications in Drug Discovery and Materials Science

While specific, high-profile applications of this compound are not extensively documented in mainstream literature, its structural motifs are present in numerous biologically active molecules and advanced materials. As a versatile intermediate, its value lies in its potential for elaboration into more complex structures.

-

Scaffold for Kinase Inhibitors: The aminobenzonitrile core is a common feature in a variety of kinase inhibitors used in oncology. The amino group often forms a key hydrogen bond with the hinge region of the kinase, while the rest of the molecule can be functionalized to achieve potency and selectivity.

-

Precursor for Heterocyclic Synthesis: The combination of amino, hydroxyl, and nitrile groups on a single aromatic ring makes it an ideal starting material for the synthesis of various heterocyclic systems, such as benzoxazoles and other fused-ring structures, which are prevalent in medicinal chemistry.

-

Building Block for Functional Materials: The polar functional groups and the rigid aromatic core suggest potential applications in the synthesis of liquid crystals, dyes, and other functional organic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical entity of significant synthetic potential. Its unique combination of functional groups opens a wide array of possibilities for the construction of complex and valuable molecules. While a comprehensive experimental characterization is still emerging in the public domain, this guide provides a solid foundation for researchers and developers to understand and utilize this promising building block in their scientific endeavors. Further research into its specific reactivity, biological activity, and material properties is warranted and is likely to uncover novel applications for this versatile compound.

References

-

Solubility of 4-Aminobenzenetricarbonitrile. Solubility of Things. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-2-hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [No valid URL provided]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Benzonitrile, 4-amino-. National Institute of Standards and Technology. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]

-

(E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile. National Institutes of Health. [Link]

- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [No valid URL provided]

Sources

Physicochemical characteristics of 4-Amino-2-hydroxybenzonitrile

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2-hydroxybenzonitrile

Foreword: A Molecule of Latent Potential

In the landscape of drug discovery and materials science, the exploration of novel scaffolds is the cornerstone of innovation. This compound (CAS: 67608-58-6), a seemingly simple aromatic molecule, represents a confluence of functional groups—amine, hydroxyl, and nitrile—that bestow upon it a unique electronic and steric profile. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, offering instead a cohesive narrative on the core physicochemical characteristics of this compound. We will delve into the causality behind its properties, provide robust, self-validating experimental frameworks, and ground our discussion in authoritative chemical principles. Our objective is to equip you with the foundational knowledge required to unlock the potential of this versatile chemical entity.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the bedrock of all subsequent research. This compound is defined by its specific arrangement of functional groups on a benzene ring, which dictates its reactivity, polarity, and potential for intermolecular interactions.

Key Identifiers:

The structure, visualized below, reveals a para-relationship between the electron-donating amino group and the electron-withdrawing nitrile group, with an ortho-hydroxyl group poised to influence both electronic and steric interactions.

Sources

Navigating the Spectroscopic Landscape of 4-Amino-2-hydroxybenzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Amino-2-hydroxybenzonitrile, a key molecular scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document elucidates the structural features of this compound through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral patterns, this guide serves as a practical reference for the unambiguous identification and characterization of this compound and its derivatives.

Introduction: The Significance of this compound

This compound (C₇H₆N₂O, Molar Mass: 134.14 g/mol ) is a substituted aromatic compound featuring a nitrile, a hydroxyl, and an amino group.[1] This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable building block in the synthesis of a diverse range of heterocyclic compounds, pharmaceutical intermediates, and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity and success of subsequent synthetic transformations and biological evaluations. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive window into the molecular architecture.

This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and Mass Spectra of this compound, providing a comprehensive understanding of its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we anticipate distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | ~8.0 - 9.0 |

| H-5 | ~6.2 - 6.4 | Doublet of doublets (dd) | 1H | ~8.0 - 9.0, ~2.0 - 3.0 |

| H-3 | ~6.0 - 6.2 | Doublet (d) | 1H | ~2.0 - 3.0 |

| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | 2H | - |

| -OH | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | - |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display three distinct signals. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups will shield the aromatic protons, causing them to appear at relatively upfield (lower ppm) chemical shifts compared to unsubstituted benzene (7.34 ppm).

-

H-6: This proton is ortho to the electron-withdrawing nitrile group and will be the most deshielded of the aromatic protons, appearing furthest downfield. It will be split into a doublet by the adjacent H-5.

-

H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the hydroxyl group and will be the most shielded, appearing furthest upfield. It will be split into a doublet by the adjacent H-5.

-

-

Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature. The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding and the acidic nature of phenols.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-CN | ~118 - 122 |

| C-OH | ~155 - 160 |

| C-NH₂ | ~145 - 150 |

| C-H (Aromatic) | ~100 - 135 |

| C-CN (quaternary) | ~95 - 105 |

Interpretation and Rationale:

-

Nitrile Carbon (C-CN): The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between 115 and 125 ppm.

-

Substituted Aromatic Carbons (C-OH, C-NH₂): The carbons directly attached to the electron-donating hydroxyl and amino groups will be significantly shielded and appear at higher ppm values compared to the unsubstituted aromatic carbons.

-

Aromatic CH Carbons: The protonated aromatic carbons will appear in the typical aromatic region of the ¹³C NMR spectrum.

-

Quaternary Carbon (C-CN): The quaternary carbon to which the nitrile group is attached will also be in the aromatic region but will likely have a lower intensity due to the absence of a directly attached proton and a longer relaxation time.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like those in -OH and -NH₂ groups, sometimes allowing for the observation of their couplings.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Two Bands |

| C≡N (Nitrile) | Stretching | 2220 - 2260 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-N (Amine) | Stretching | 1250 - 1350 | Medium |

Interpretation and Rationale:

-

O-H and N-H Stretching Region: The region above 3000 cm⁻¹ will be dominated by the broad O-H stretching vibration of the phenolic hydroxyl group, a hallmark of hydrogen bonding. Overlapping with this will be two sharper bands corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

Nitrile (C≡N) Stretch: A strong and sharp absorption band in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. Its intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to several absorption bands in the 1500-1600 cm⁻¹ region.

-

C-O and C-N Stretching: Strong absorptions corresponding to the C-O stretch of the phenol and the C-N stretch of the aromatic amine will be observed in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 134. This peak corresponds to the intact molecule with one electron removed. A prominent molecular ion peak is expected due to the stability of the aromatic ring.

-

Key Fragmentation Pathways:

-

Loss of HCN (M-27): A common fragmentation for benzonitriles, leading to a fragment at m/z = 107.

-

Loss of CO (M-28): Phenols can undergo fragmentation by losing a molecule of carbon monoxide, resulting in a fragment at m/z = 106.

-

Formation of a benzyne-type radical cation: Further fragmentation of the m/z 107 or 106 ions can occur.

-

Visualizing Fragmentation:

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which typically result in less fragmentation and a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key nitrile, hydroxyl, and amino functional groups. Finally, mass spectrometry provides the definitive molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted spectroscopic approach is indispensable for ensuring the identity and purity of this important chemical entity in any research and development setting.

References

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 4-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-Amino-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry. The document is structured to offer not only a step-by-step synthetic protocol but also to provide insights into the underlying chemical principles and the rationale behind the chosen synthetic strategy.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a class of organic compounds that hold a privileged position in the realm of drug discovery and development. The unique electronic properties of the nitrile group, coupled with the versatility of the aromatic ring for further functionalization, make these scaffolds highly attractive for the design of novel therapeutic agents. This compound, with its strategically placed amino and hydroxyl groups, presents a trifunctional platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of medicinal importance. While the initial discovery and reporting of this specific molecule are not extensively documented in seminal literature, its utility is evident in its role as a precursor to more complex chemical entities.

A Viable Synthetic Pathway: A Two-Step Approach

A robust and scientifically sound synthetic route to this compound has been devised, proceeding through a two-step sequence involving the nitration of a readily available starting material followed by the reduction of the resulting nitro intermediate. This pathway is advantageous due to the relatively straightforward nature of the reactions and the generally high yields achievable.

4-Amino-2-hydroxybenzonitrile: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery programs. The inherent structural motifs of a lead compound dictate its physicochemical properties, target engagement, and ultimate therapeutic potential. 4-Amino-2-hydroxybenzonitrile, a seemingly unassuming aromatic molecule, presents itself as a rich and versatile scaffold, replete with functionalities that offer a gateway to a diverse array of complex heterocyclic systems. While direct and extensive biological profiling of this specific nitrile is not yet widespread in peer-reviewed literature, its constituent chemical features, and the activities of its close analogs and derivatives, strongly suggest a significant, yet largely untapped, potential in the development of novel therapeutics.

This technical guide provides a comprehensive exploration of this compound as a pivotal building block in medicinal chemistry. It will delve into its chemical properties, potential therapeutic applications inferred from related structures, and detailed synthetic protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their own research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 67608-58-6 | [1] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| LogP | 1.2 | [1] |

The presence of a hydroxyl group, an amino group, and a nitrile group on the same aromatic ring provides multiple points for chemical modification, making it a highly attractive starting material for combinatorial chemistry and the generation of diverse compound libraries.

Potential Research Applications: A Landscape of Possibilities

While direct biological data on this compound is limited, the extensive research on its structural analogs provides a strong rationale for its exploration in several therapeutic areas. The aminobenzonitrile moiety is a well-established pharmacophore and a versatile synthetic intermediate for a range of biologically active heterocycles.

As a Scaffold for Anti-inflammatory Agents

The 2-aminobenzonitrile framework is a key component in the synthesis of quinazolines and other heterocyclic systems known to possess anti-inflammatory properties. Quinazoline derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[2]

Mechanism of Action Hypothesis: Derivatives of this compound could potentially modulate key inflammatory pathways. For instance, they could be elaborated into compounds that inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and other diseases.[3] This suggests that the aminohydroxybenzonitrile core can be a valuable starting point for the design of novel anti-inflammatory drugs.

In the Development of Anticancer Therapeutics

The benzonitrile scaffold is present in a number of anticancer agents, and its derivatives have been shown to exhibit antiproliferative activity through various mechanisms.

Potential as Kinase Inhibitors: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 4-aminobenzonitrile scaffold can be found in impurities of kinase inhibitors like Rilpivirine, suggesting its compatibility with kinase-targeting pharmacophores.[] While no direct kinase inhibition has been reported for this compound, its structure presents a viable starting point for the design of novel kinase inhibitors.

Antiproliferative Activity of Derivatives: Research on pyrano[3,2-c]quinolones, which can be synthesized from precursors containing the aminobenzonitrile motif, has demonstrated low nanomolar antiproliferative activity against human cancer cell lines.[5] These compounds were found to induce apoptosis and inhibit tubulin polymerization, a clinically validated anticancer mechanism.[5] This provides a strong rationale for synthesizing and screening a library of compounds derived from this compound for their anticancer potential.

Synthetic Strategies and Experimental Protocols

The true utility of this compound lies in its synthetic tractability. The amino and hydroxyl groups offer reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of this compound

A common route to aminohydroxybenzonitriles involves the reduction of the corresponding nitro compound.

Protocol 1: Reduction of 4-Nitro-2-hydroxybenzonitrile

This protocol is adapted from a similar synthesis of 4-amino-3-hydroxybenzonitrile.[6]

Materials:

-

4-Nitro-2-hydroxybenzonitrile

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

Procedure:

-

Dissolve 4-Nitro-2-hydroxybenzonitrile in ethanol in a suitable reaction vessel.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

-

Palladium on Carbon: This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It offers good reactivity under mild conditions.

-

Ethanol: A common solvent for hydrogenation reactions as it is relatively inert and can dissolve a wide range of organic compounds.

-

Hydrogen Gas: The reducing agent in this reaction.

-

Celite Filtration: Used to safely and effectively remove the fine palladium catalyst from the reaction mixture.

Application in Heterocyclic Synthesis: Quinazoline Derivatives

The 2-aminobenzonitrile moiety is a classic precursor for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.

Protocol 2: Synthesis of a 2,4-Disubstituted Quinazoline

This generalized protocol is based on the acid-mediated annulation of 2-aminobenzonitriles.[2]

Materials:

-

This compound

-

An appropriate N-benzyl cyanamide

-

Hydrochloric acid (in a suitable solvent like dioxane)

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the N-benzyl cyanamide in the anhydrous solvent.

-

Add a solution of hydrochloric acid in the chosen solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Acid-Mediation: The acid protonates the nitrile group of the N-benzyl cyanamide, activating it for nucleophilic attack by the amino group of the this compound.

-

Anhydrous Conditions: Necessary to prevent side reactions, such as hydrolysis of the cyanamide or the intermediate imine.

-

Reflux: Provides the necessary thermal energy to drive the cyclization and aromatization steps to form the quinazoline ring.

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations.

Caption: Synthesis of this compound.

Caption: Synthesis of Quinazoline Derivatives.

Future Directions and Conclusion

This compound stands as a promising yet underexplored scaffold in the realm of drug discovery. The wealth of data on its structural analogs strongly suggests its potential as a precursor to novel anti-inflammatory and anticancer agents. The synthetic accessibility and the presence of multiple reactive sites make it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.

Future research should focus on the direct biological evaluation of this compound and its simple derivatives to establish a baseline of activity. Systematic exploration of its utility in the synthesis of various heterocyclic systems, coupled with robust in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile building block. This in-depth guide serves as a foundational resource to inspire and facilitate such future investigations.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

-

This compound | C7H6N2O | CID 12468682 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. ResearchGate. Available at: [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

-

4-Amino-2-bromo-3-hydroxybenzonitrile | C7H5BrN2O | CID 29921991 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

4-Amino-2-hydroxy-5-nitrobenzonitrile | C7H5N3O3 | CID 84656730 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2-amino-3-ethyl-4-hydroxybenzonitrile - C9H10N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

- Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.

-

Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. NIH. Available at: [Link]

- A process for producing nitrile compounds. Google Patents.

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available at: [Link]

-

Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. Available at: [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH. Available at: [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Available at: [Link]

-

Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. ResearchGate. Available at: [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

2-Amino-4-[2-(hydroxymethyl)phenoxy]benzonitrile | C14H12N2O2 | CID - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C7H6N2O | CID 12468682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-AMINO-3-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

The Emerging Potential of 4-Amino-2-hydroxybenzonitrile Derivatives in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 4-Amino-2-hydroxybenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds that can serve as privileged structures for targeting disease-associated proteins is a cornerstone of drug discovery. The this compound core represents one such scaffold of burgeoning interest, particularly in the pursuit of kinase inhibitors. Its inherent structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting and -donating hydroxyl group, and a nitrile moiety capable of various chemical transformations or interactions—provide a rich platform for the design of potent and selective therapeutic agents. This guide offers a comprehensive technical overview of this compound derivatives and their analogs, focusing on their synthesis, biological activities as kinase inhibitors, and the critical structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthetic accessibility of a chemical scaffold is a crucial determinant of its utility in drug discovery programs. The this compound framework can be constructed through several established synthetic routes, often starting from readily available precursors. A common strategy involves the reduction of a nitro group precursor, which can be introduced via regioselective nitration of a substituted benzonitrile.

Below is a representative, multi-step synthetic pathway for a hypothetical, yet plausible, this compound derivative, designed for adaptability in a research setting.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize a functionalized this compound derivative for biological screening.

Materials:

-

2-Hydroxy-4-nitrobenzonitrile

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-nitrobenzonitrile (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the suspension, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the resulting aqueous residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude this compound derivative.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Therapeutic Applications: Targeting Kinases in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases. While direct data on this compound derivatives is emerging, extensive research on analogous structures, such as 4-aminoquinazolines, provides compelling evidence for their potential. Many approved kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, which shares significant structural and electronic similarity with derivatives of this compound.

Key Kinase Targets

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

-

Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases implicated in cancer, such as Aurora kinases and PI3K.[5][6]

Data Presentation: Inhibitory Profile of Analogous Compounds

The following table summarizes the inhibitory activities of compounds with scaffolds analogous to this compound, highlighting their potential as potent kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Furo[2,3-d]pyrimidines | Tie-2, VEGFR2 | < 3 | [4] |

| 4-Aminoquinazolines | EGFR | Varies | [7] |

| 4-Amino-1,3,5-triazine sulfonamides | PI3K | Double-digit nM | [6] |

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the benzene ring and the amino group. Based on the extensive literature on analogous kinase inhibitors, several key SAR principles can be established.

-

The 4-Amino Group: This group is often crucial for activity, as it can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding site. Substitution on this nitrogen with various aryl or heteroaryl groups can significantly modulate potency and selectivity.

-

The 2-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional interactions within the active site. Its presence can also influence the overall electronic properties and solubility of the molecule.

-

Substituents on the Benzene Ring: The introduction of different functional groups on the benzene ring can impact steric and electronic properties, influencing binding affinity and pharmacokinetic parameters. For example, the addition of a cyclopropyl moiety can enhance metabolic stability.[2]

Mechanism of Action: Inhibition of EGFR Signaling

Many kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. In the context of EGFR, inhibition of its kinase activity blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[1]

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of a compound against a target kinase.[6]

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

Materials:

-

Recombinant Human EGFR (active kinase domain)

-

Test compound (e.g., a this compound derivative)

-

Control inhibitor (e.g., Erlotinib)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer.

-

Assay Plate Setup: Add the diluted test compound or control inhibitor to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Kinase Reaction: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer. Initiate the reaction by adding the diluted EGFR enzyme to each well. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Generation: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile platform for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for multi-point interactions within the kinase active site, makes it an attractive starting point for drug discovery campaigns. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their SAR and identify lead compounds with potent and selective activity against key oncogenic kinases. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates.

Visualizations

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by a this compound derivative.

References

-

PubChem. 4-Amino-2-hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

-

MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. [Link]

-

PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

-

PubMed. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. [Link]

-

PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

-

PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

-

PubMed. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. [Link]

-

ACS Publications. Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. [Link]

-

PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

PubMed. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

-

PubMed. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

PubMed. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. [Link]

-

ResearchGate. Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. [Link]

-

MDPI. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. [Link]

-

PubMed Central. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]

-

PubMed. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. [Link]

-

PubMed. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4' '-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-2-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Amino-2-hydroxybenzonitrile, a key chemical intermediate with significant potential in pharmaceutical research and development. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, analytical methodologies, and its emerging role as a scaffold in medicinal chemistry.

Core Identification and Nomenclature

This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique combination of reactive sites makes it a versatile building block in organic synthesis.

Chemical Abstract Service (CAS) Number

The definitive identifier for this compound is its CAS number: 67608-58-6 .[1]

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

Commonly encountered synonyms in literature and chemical databases include:

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | PubChem[1] |

| Molecular Weight | 134.14 g/mol | PubChem[1] |

| Appearance | Predicted to be a solid | - |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the three different substituents. The protons of the amino group and the hydroxyl group will likely appear as broad singlets, and their chemical shifts could be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretching of the phenol, the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹), and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.14 g/mol ).

Synthesis and Purification Strategies

A definitive, published synthetic protocol specifically for this compound is not prevalent in readily accessible literature. However, based on established organic chemistry principles and known syntheses of related compounds, a plausible synthetic pathway can be proposed. The following represents a logical and experimentally sound approach for its preparation.

Proposed Synthetic Pathway: A Multi-step Approach

A viable strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor like p-aminophenol.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-hydroxybenzonitrile: A Critical Assessment for Pharmaceutical Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Amino-2-hydroxybenzonitrile, specifically its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these parameters, offering field-proven insights and detailed experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization by drawing upon data from structurally similar compounds and established analytical methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a multifaceted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique combination of moieties makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The nitrile group, a versatile functional group in drug design, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The aminophenol scaffold is also a common feature in pharmacologically active compounds.

The successful progression of any new chemical entity from discovery to a viable drug product is intrinsically linked to its fundamental physicochemical properties. Among these, solubility and stability are paramount. A thorough understanding of these characteristics is not merely an academic exercise but a critical necessity for:

-

Formulation Development: Tailoring delivery systems that ensure optimal bioavailability.

-

Process Chemistry: Designing efficient and scalable synthesis and purification processes.

-

Analytical Method Development: Creating robust and reliable methods for quality control.

-

Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies.

This guide will provide the foundational knowledge and practical methodologies to comprehensively evaluate the solubility and stability of this compound.

Solubility Profile: A Multifaceted Challenge

The solubility of a compound is a key determinant of its absorption and, consequently, its bioavailability. The structure of this compound, with its polar amino and hydroxyl groups and a nonpolar benzene ring, suggests a nuanced solubility profile.

Theoretical Considerations

The presence of both hydrogen bond donating (amino and hydroxyl) and accepting (amino, hydroxyl, and nitrile) groups indicates a potential for favorable interactions with polar solvents. However, the aromatic ring contributes to its hydrophobic character, which may limit its aqueous solubility. The amphoteric nature of the aminophenol moiety implies that its solubility will be significantly influenced by the pH of the medium.

Qualitative Solubility Assessment

Based on the general properties of related compounds like aminophenols and cyanophenols, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly to Moderately Soluble | The polar functional groups can engage in hydrogen bonding with the solvent, but the nonpolar benzene ring will limit extensive solubility, particularly in water. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The significant polarity of the amino, hydroxyl, and nitrile groups will hinder dissolution in nonpolar media. |

Experimental Determination of Aqueous and Solvent Solubility

A definitive understanding of the solubility of this compound requires empirical determination. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO, Acetone)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pH meter

-

Validated HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve at that temperature.

-

Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

-

Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

-

Centrifugation and Filtration: Removes any undissolved microparticles that could interfere with the analytical measurement.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. For this compound, the presence of the aminophenol moiety is a key structural alert for potential instability, particularly oxidative degradation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Oxidation: The aminophenol group is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., quinone-imines). This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.

-

Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The goal is to generate degradation products to a level of 5-20%, which is sufficient for analytical method development and validation.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water

-

Organic solvent for stock solution (e.g., acetonitrile or methanol)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector and/or mass spectrometer)

Methodology:

A stock solution of this compound is prepared and subjected to the following stress conditions in parallel with a control solution (drug substance in the same solvent system without the stressor):

-

Acid Hydrolysis: Treat the drug solution with an appropriate concentration of HCl and heat (e.g., at 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with an appropriate concentration of NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the drug solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid drug substance and a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis:

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A mass spectrometer can be used to help identify the structures of the degradation products.

Causality Behind Experimental Choices:

-

Range of Stressors: The use of acid, base, oxidant, heat, and light covers the most common degradation pathways encountered during manufacturing, storage, and administration.

-

Control Samples: Essential for distinguishing degradation products from artifacts of the experimental conditions.

-

Stability-Indicating Method: A chromatographic method that can resolve the parent drug from all significant degradation products is crucial for accurate quantification of stability.

-

Mass Spectrometry: Provides valuable structural information for the identification of unknown degradation products.

Caption: Forced Degradation Study Workflow.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are the cornerstone of solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of small molecules like this compound.

HPLC Method Development

A typical reversed-phase HPLC method would be suitable for the analysis of this compound.

Typical HPLC Parameters:

-

Column: C18, (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).

-

Column Temperature: Controlled, e.g., 30 °C.

Method Validation

Any analytical method used for these studies must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

For researchers and drug development professionals working with this compound, the immediate next steps should involve the systematic execution of these experimental protocols. The data generated will be invaluable for guiding formulation strategies, optimizing synthetic and purification processes, and ensuring the development of a safe, effective, and stable final drug product. The insights gained from a thorough characterization of its physicochemical properties will undoubtedly accelerate its journey from a promising chemical entity to a potential therapeutic agent.

References

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-57). CRC Press.

- Rane, K., & Sangshetti, J. (2012). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 38(11), 1257-1265.

Thermochemical properties of 4-Amino-2-hydroxybenzonitrile

An In-depth Technical Guide to the Thermochemical Properties of 4-Amino-2-hydroxybenzonitrile

Abstract: this compound is a substituted benzonitrile that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors.[1] A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the stability of both the intermediate and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for the experimental determination and computational prediction of key thermochemical parameters of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning these advanced analytical methodologies.

Introduction: The Significance of Thermochemical Data

In drug development and chemical manufacturing, thermodynamics governs the stability, reactivity, and spontaneity of chemical processes.[2] For a molecule like this compound, key thermochemical properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) are not merely academic values.[3][4] They are critical indicators that inform:

-

Process Safety and Hazard Analysis: The potential for runaway reactions or explosive decomposition under thermal stress.

-

Reaction Optimization: Determining whether a synthesis pathway is thermodynamically favorable.[2]

-

Polymorph and Stability Screening: Understanding the relative stability of different crystalline forms of the compound and its degradation pathways.

-

Formulation Development: Ensuring the long-term stability of the API in a drug product.

This guide will explore the two primary avenues for obtaining this critical data: direct experimental measurement and high-level computational modeling.

Physicochemical Profile

Before delving into thermochemical analysis, a baseline understanding of the compound's fundamental properties is essential.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [5] |

| Molecular Weight | 134.14 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 67608-58-6 | [5] |

| Computed XLogP3 | 1.2 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Experimental Determination of Thermochemical Properties